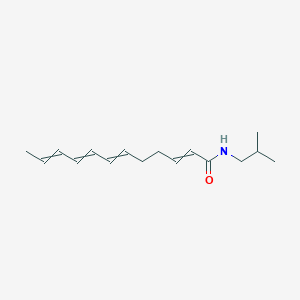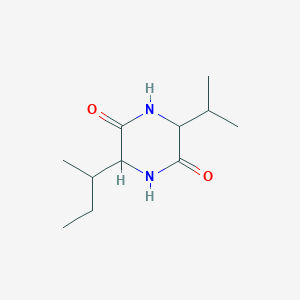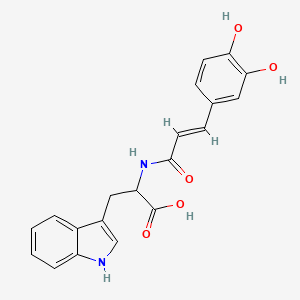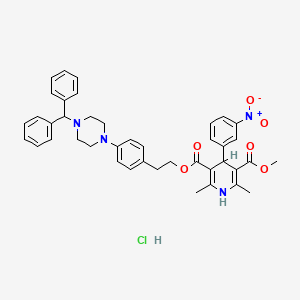
诃子酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chebulic acid is a natural product found in Terminalia citrina, Phyllanthus emblica, and Terminalia chebula with data available.
科学研究应用
抗氧化活性
诃子酸具有强抗氧化特性,这在预防氧化应激和抑制由氧气或过氧化物引起的反应中至关重要。 这有助于抵消氧化对动物组织的破坏性影响,并可能有助于抗衰老益处 .
神经保护作用
研究表明,诃子酸对缺血性卒中具有潜在的神经保护作用。 它可以通过增强细胞活力和超氧化物歧化酶水平,同时降低丙二醛和活性氧物质水平来保护免受氧化应激诱导的神经毒性 .
抗菌活性
诃子酸已被证明对各种病原体(如粪肠球菌、枯草芽孢杆菌和肺炎克雷伯菌)具有强大的抗菌活性,这可能有助于治疗细菌感染 .
抗缺氧神经保护
研究表明,从诃子中分离出的诃子酸具有抗缺氧神经保护作用,这在组织缺氧的情况下可能很重要 .
抗氧化成分的合成
已报道了外消旋诃子酸的首次全合成,它是诃子树果实中几种抗氧化成分的糖苷配基。 这种合成对于生产用于各种应用的抗氧化化合物可能很重要 .
传统医药实践
诃子酸用于印度传统医学(如阿育吠陀、尤纳尼和锡丹塔)中,用于治疗慢性腹泻、胃肠炎、便秘、哮喘、溃疡、痔疮、感冒和咳嗽等疾病 .
作用机制
Target of Action
Chebulic acid, a natural compound derived from Terminalia chebula, exhibits diverse pharmacological activities with potential therapeutic applications . It targets various biological processes, including oxidative stress, inflammation, microbial infections, and cancer . It has been found to have neuroprotective effects against ischemic stroke .
Mode of Action
Chebulic acid interacts with its targets through several mechanisms. It exhibits strong free radical scavenging ability, which helps protect cells and tissues from oxidative damage caused by reactive oxygen species . It can inhibit the production of pro-inflammatory molecules and suppress inflammatory pathways, thereby reducing inflammation in the body . Furthermore, it has been shown to inhibit the growth of various bacteria, fungi, and viruses . In addition, it can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
Chebulic acid affects several biochemical pathways. Its neuroprotective effects against ischemic stroke involve the modulation of the Nrf2/ARE pathway to enhance antioxidant defenses . This pathway is crucial for endogenous antioxidant defense . By upregulating Nrf2 nuclear translocation and antioxidant-responsive-element (ARE) binding, chebulic acid indirectly acts as an antioxidant .
Pharmacokinetics
The pharmacokinetics of chebulic acid have been studied using ultra-performance liquid chromatography-tandem mass spectroscopy (UPLC-MS/MS) . Among the nine components studied, the area under the concentration-time curve (AUC (0-tn), 231112.38 ± 64555.20 h ng/mL) and maximum concentration (C max, 4,983.57 ± 1721.53 ng/mL) of chebulagic acid were relatively large, indicating that it had a higher level of plasma exposure . The half-life of elimination (T1/2) of chebulinic acid was 43.30 hours, suggesting that it showed prolonged retention and metabolized more slowly in vivo .
Result of Action
The molecular and cellular effects of chebulic acid’s action are diverse. It can protect against oxidative stress-induced neurotoxicity by enhancing cell viability and total superoxide dismutase levels, while reducing malondialdehyde and reactive oxygen species levels . It also has a hepatoprotective effect against oxidative stress .
生化分析
Biochemical Properties
Chebulic acid exhibits diverse pharmacological activities with potential therapeutic applications . It possesses strong antioxidant properties, protecting against oxidative damage and showing promise in preventing chronic diseases like cardiovascular disorders and cancer . Additionally, its anti-inflammatory characteristics make it a potential treatment for conditions such as arthritis and inflammatory bowel disease .
Cellular Effects
Chebulic acid demonstrates antimicrobial activity, suggesting its use in combatting various infections . Moreover, its anticancer effects indicate potential as a chemopreventive and therapeutic agent . Mechanistically, chebulic acid’s neuroprotective effects against ischemic stroke involve the modulation of the Nrf2/ARE pathway to enhance antioxidant defenses .
Molecular Mechanism
Chebulic acid exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis (programmed cell death) in cancer cells .
属性
CAS 编号 |
23725-05-5 |
|---|---|
分子式 |
C14H12O11 |
分子量 |
356.24 g/mol |
IUPAC 名称 |
(2S)-2-[(4S)-3-carboxy-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromen-4-yl]butanedioic acid |
InChI |
InChI=1S/C14H12O11/c15-5-1-4-7(10(19)9(5)18)8(3(12(20)21)2-6(16)17)11(13(22)23)25-14(4)24/h1,3,8,11,15,18-19H,2H2,(H,16,17)(H,20,21)(H,22,23)/t3-,8-,11?/m0/s1 |
InChI 键 |
COZMWVAACFYLBI-GGLAZAKRSA-N |
SMILES |
C1=C2C(=C(C(=C1O)O)O)C(C(OC2=O)C(=O)O)C(CC(=O)O)C(=O)O |
手性 SMILES |
C1=C2C(=C(C(=C1O)O)O)[C@@H](C(OC2=O)C(=O)O)[C@H](CC(=O)O)C(=O)O |
规范 SMILES |
C1=C2C(=C(C(=C1O)O)O)C(C(OC2=O)C(=O)O)C(CC(=O)O)C(=O)O |
Key on ui other cas no. |
23725-05-5 |
同义词 |
chebulic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


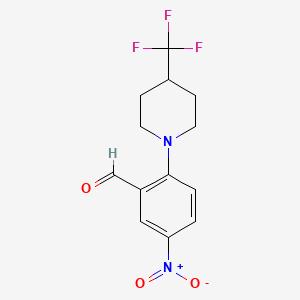
![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)
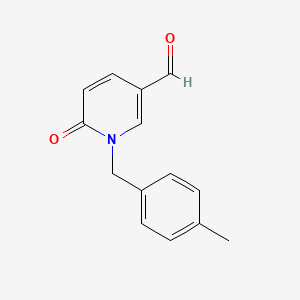
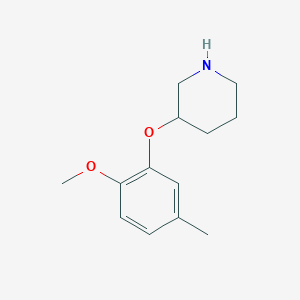
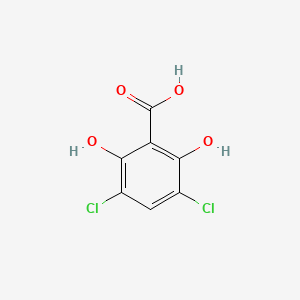
![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)
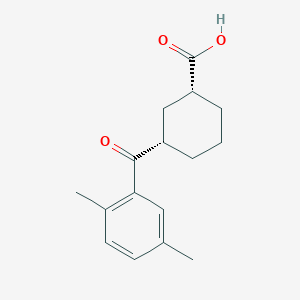
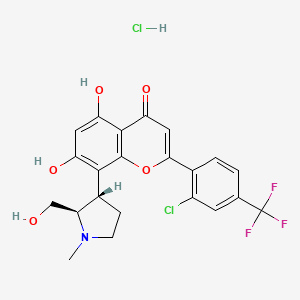
![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)
